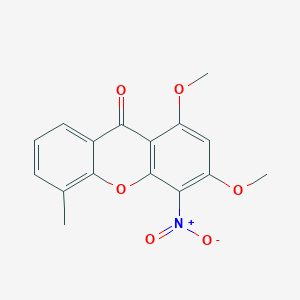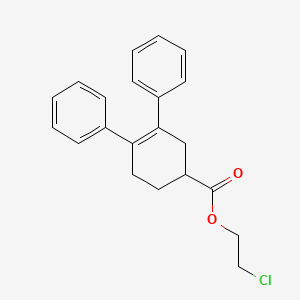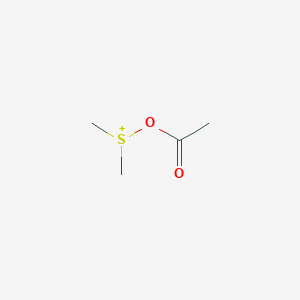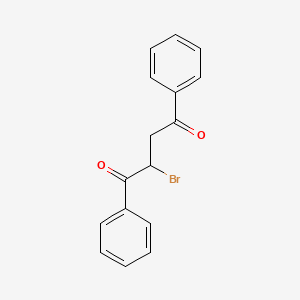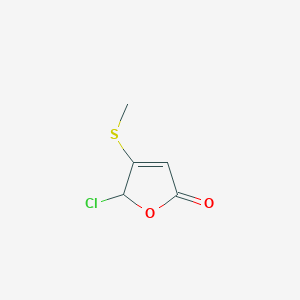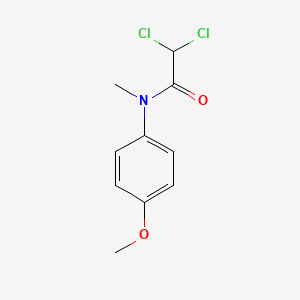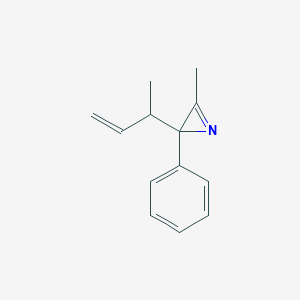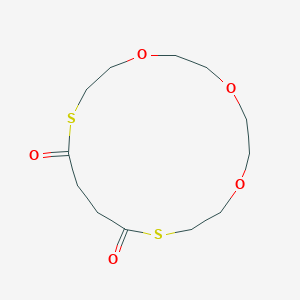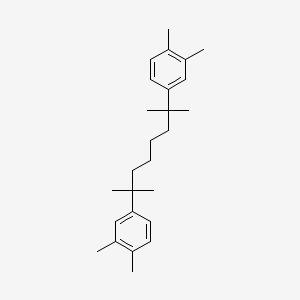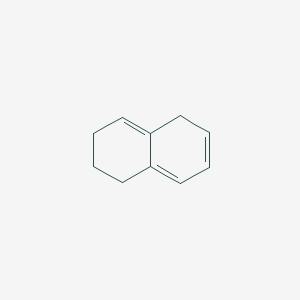
Ferrate(2-), (5-((2-hydroxy-4-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4,6-dinitrophenyl)azo-kappaN1)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-2,7-naphthalenedisulfonato(4-))-, disodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrate(2-), (5-((2-hydroxy-4-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4,6-dinitrophenyl)azo-kappaN1)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-2,7-naphthalenedisulfonato(4-))-, disodium is a complex organic compound that features multiple azo groups and nitro functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ferrate(2-), (5-((2-hydroxy-4-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4,6-dinitrophenyl)azo-kappaN1)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-2,7-naphthalenedisulfonato(4-))-, disodium typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing hydroxyl or amino groups to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated to introduce sulfonate groups, enhancing its solubility in water.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, followed by sulfonation and neutralization. The process is typically carried out in batch reactors with careful control of temperature and pH to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ferrate(2-), (5-((2-hydroxy-4-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4,6-dinitrophenyl)azo-kappaN1)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-2,7-naphthalenedisulfonato(4-))-, disodium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dye Synthesis: The compound can be used as a precursor for the synthesis of various dyes due to its azo groups.
Analytical Chemistry: It can serve as a reagent for the detection of metal ions.
Biology
Biological Staining: The compound can be used as a staining agent in microscopy to highlight specific cellular components.
Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds with specific biological activities.
Industry
Textile Industry: Used as a dye for coloring fabrics.
Water Treatment: Potential application in the removal of heavy metals from wastewater.
Wirkmechanismus
The compound exerts its effects through various mechanisms, depending on its application. For example:
Dyeing: The azo groups form strong bonds with fabric fibers, resulting in vibrant colors.
Staining: The compound binds to specific cellular components, enhancing contrast in microscopy.
Metal Ion Detection: The compound forms complexes with metal ions, allowing for their detection and quantification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ferrate(2-), (5-((2-hydroxy-4-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-2,7-naphthalenedisulfonato(4-))-, disodium
- Ferrate(2-), (5-((2-hydroxy-4-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4,6-dinitrophenyl)azo-kappaN1)phenyl)azo)-4-hydroxy-3-((4-aminophenyl)azo)-2,7-naphthalenedisulfonato(4-))-, disodium
Uniqueness
The unique combination of multiple azo groups and nitro functionalities in Ferrate(2-), (5-((2-hydroxy-4-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4,6-dinitrophenyl)azo-kappaN1)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-2,7-naphthalenedisulfonato(4-))-, disodium makes it particularly versatile for applications in dye synthesis, biological staining, and metal ion detection.
Eigenschaften
CAS-Nummer |
63600-31-7 |
|---|---|
Molekularformel |
C28H13FeN9O16S2.2Na C28H13FeN9Na2O16S2 |
Molekulargewicht |
897.4 g/mol |
IUPAC-Name |
disodium;5-[[5-[(2,4-dinitro-6-oxidophenyl)diazenyl]-2-hydroxy-4-oxidophenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate;iron(2+) |
InChI |
InChI=1S/C28H17N9O16S2.Fe.2Na/c38-21-11-22(39)18(31-33-26-20(37(46)47)7-15(36(44)45)8-23(26)40)10-17(21)30-32-19-9-16(54(48,49)50)5-12-6-24(55(51,52)53)27(28(41)25(12)19)34-29-13-1-3-14(4-2-13)35(42)43;;;/h1-11,38-41H,(H,48,49,50)(H,51,52,53);;;/q;+2;2*+1/p-4 |
InChI-Schlüssel |
JCPMIWYYYJLWLW-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4O)[O-])N=NC5=C(C=C(C=C5[O-])[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-].[Na+].[Na+].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



